2-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}-1-(piperidin-1-yl)ethan-1-one
Description
This compound features a pyrimidine core substituted at position 4 with a piperazine moiety, which is further linked to a piperidine group via an ethanone bridge. The pyrimidine ring is additionally substituted at position 6 with a 3,5-dimethylpyrazole group. This hybrid structure combines heterocyclic motifs common in medicinal chemistry, such as pyrimidines (known for kinase inhibition) and piperazines/piperidines (frequent in CNS-targeting agents) . The dimethylpyrazole substituent likely enhances metabolic stability by reducing oxidative degradation, while the ethanone bridge may improve solubility and bioavailability .
Properties
IUPAC Name |
2-[4-[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl]-1-piperidin-1-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N7O/c1-16-12-17(2)27(23-16)19-13-18(21-15-22-19)25-10-8-24(9-11-25)14-20(28)26-6-4-3-5-7-26/h12-13,15H,3-11,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEAMWYBAPMZMBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC(=NC=N2)N3CCN(CC3)CC(=O)N4CCCCC4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}-1-(piperidin-1-yl)ethan-1-one is a complex organic molecule featuring a combination of piperazine, pyrimidine, and pyrazole rings. This structure suggests potential biological activities that are of significant interest in medicinal chemistry, particularly in the development of therapeutic agents.
| Property | Value |
|---|---|
| Molecular Formula | C21H26N6 |
| Molecular Weight | 362.5 g/mol |
| IUPAC Name | This compound |
| InChI | InChI=1S/C21H26N6/c1-16... |
| SMILES | CC1=CC(=CC=C1)CN2CCN(CC2)... |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within the body. The presence of the piperazine and pyrazole moieties allows for modulation of neurotransmitter systems and inhibition of specific enzymes, which can lead to therapeutic effects in conditions such as cancer and inflammatory diseases.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in signaling pathways, particularly those associated with cell proliferation and survival.
- Receptor Modulation : Interaction with neurotransmitter receptors can lead to altered signaling cascades, impacting mood and cognition.
Biological Activity Studies
Recent studies have highlighted the potential of pyrazolo[1,5-a]pyrimidine derivatives, including compounds similar to the one , as inhibitors of phosphoinositide 3-kinase (PI3K), which is crucial in cancer biology.
Case Studies:
- Inhibition of PI3K : A study found that pyrazolo[1,5-a]pyrimidines exhibited IC50 values ranging from 0.018 μM to 1.892 μM against PI3K isoforms, indicating strong inhibitory activity that could be harnessed for cancer treatment .
- Anti-inflammatory Effects : Compounds with similar structures have shown promise in treating autoimmune diseases by modulating immune responses through enzyme inhibition .
Comparative Analysis
To better understand the biological activity of our compound, a comparative analysis with other similar compounds can provide insights into its potential efficacy.
Comparison with Similar Compounds
Core Structural Analog: 4-(1H-Pyrazol-4-yl)-1-(4-(4-(Trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one (Compound 5, )
Key Differences :
- Core: Compound 5 uses a butanone linker instead of ethanone, increasing molecular flexibility.
- Substituents : The trifluoromethylphenyl group on the piperazine may enhance lipophilicity and target affinity compared to the dimethylpyrazole-pyrimidine system in the target compound.
Pyrazolopyrimidine Derivatives ( and )
- N-[6-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-(2-furyl)pyrimidin-4-yl]-2-(4-methylpiperazin-1-yl)acetamide (): Structural Variance: Replaces the ethanone-piperidine group with an acetamide-piperazine moiety. The furyl substituent introduces aromatic diversity, which may influence π-π stacking interactions in target binding . Spectral Data: 1H-NMR of this compound shows distinct peaks for the acetamide (-NHCO-) at δ 8.2–8.5 ppm, absent in the target compound’s ethanone bridge (δ 2.1–2.3 ppm for the ketone) .
Pyrazino/Pyridopyrimidinones ()
- Example: 8-(4-(2-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperidin-1-yl)ethyl)-1H-pyrazol-1-yl)pyrido[3,4-d]pyrimidin-4(3H)-one (Compound 53g, )**: Core Heterocycle: Pyridopyrimidinone vs. pyrimidine.
Comparative Data Table
Pharmacological and Toxicological Considerations
- Target Affinity : The piperazine-pyrimidine core is common in kinase inhibitors (e.g., JAK2, PI3K), but the dimethylpyrazole may confer selectivity over analogs with bulkier substituents .
- Toxicity: Limited data, but piperazine derivatives generally show moderate hepatotoxicity. The dimethylpyrazole’s metabolic stability may reduce reactive metabolite formation compared to compounds with halogenated groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
